Cas no 1361843-55-1 (5-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-methanol)

5-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-methanol 化学的及び物理的性質
名前と識別子
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- 5-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-methanol
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- インチ: 1S/C9H12F2N2O2/c1-15-8-6(4-14)5(2-12)3-13-7(8)9(10)11/h3,9,14H,2,4,12H2,1H3
- InChIKey: YLVZXHPVFPPKQY-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(CO)C(=CN=1)CN)OC)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 195
- トポロジー分子極性表面積: 68.4
- XLogP3: -0.1
5-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022001252-1g |
5-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-methanol |
1361843-55-1 | 97% | 1g |
$1,680.00 | 2022-03-01 | |
Alichem | A022001252-500mg |
5-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-methanol |
1361843-55-1 | 97% | 500mg |
$1,068.20 | 2022-03-01 |
5-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-methanol 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
5-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-methanolに関する追加情報
5-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-methanol: A Comprehensive Overview
The compound 5-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-methanol (CAS No. 1361843-55-1) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatile applications. The molecule features a pyridine ring substituted with several functional groups, including an amino group, a difluoromethyl group, a methoxy group, and a hydroxymethyl group. These substituents contribute to its chemical reactivity, stability, and biological activity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-methanol through multi-step reactions involving precise control over regioselectivity and stereoselectivity. Researchers have employed various strategies, such as palladium-catalyzed cross-coupling reactions and directed metallation techniques, to construct the pyridine ring with the desired substituents. These methods not only enhance the yield but also ensure high purity, making the compound suitable for advanced applications in drug discovery and material science.
The pyridine ring in this compound plays a crucial role in its electronic properties. The presence of electron-donating groups like the methoxy group at position 3 increases the electron density of the ring, while the electron-withdrawing groups such as the difluoromethyl group at position 2 modulate the overall reactivity. This balance of electron-donating and withdrawing effects makes the compound highly versatile in its interactions with other molecules. For instance, the amino group at position 5 can act as a nucleophile in various condensation reactions, while the hydroxymethyl group at position 4 can participate in hydrogen bonding, enhancing solubility and bioavailability.
One of the most promising applications of 5-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-methanol lies in its potential as a lead compound in drug development. Recent studies have demonstrated its ability to inhibit key enzymes involved in metabolic disorders, such as diabetes and obesity. The compound's unique structure allows it to bind effectively to enzyme active sites, making it a valuable candidate for further preclinical testing. Additionally, its fluorinated substituent enhances metabolic stability, reducing the likelihood of rapid degradation in biological systems.
In materials science, this compound has shown potential as a building block for advanced materials with tailored electronic properties. Its ability to form stable coordination complexes with transition metals makes it an attractive candidate for applications in catalysis and sensor technology. Researchers have explored its use in constructing metal-organic frameworks (MOFs) that exhibit high surface area and selectivity for gas adsorption.
From an environmental perspective, 5-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-methanol has been evaluated for its biodegradability and eco-toxicity. Studies indicate that under controlled conditions, the compound undergoes microbial degradation through hydrolytic pathways, reducing its persistence in aquatic environments. This property is particularly important for ensuring sustainable use in industrial applications.
Looking ahead, ongoing research is focused on optimizing the synthesis of 5-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-methanol to reduce production costs and improve scalability. Green chemistry approaches, such as using renewable feedstocks and minimizing waste generation, are being integrated into synthetic protocols. These efforts aim to make the compound more accessible for large-scale applications while maintaining high standards of safety and environmental responsibility.
In conclusion, 5-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-methanol (CAS No. 1361843-55-1) is a multifaceted compound with significant potential across diverse fields. Its unique chemical structure enables versatile reactivity and functionality, making it an invaluable tool for researchers in drug discovery, materials science, and environmental chemistry. As advancements continue to unfold, this compound is poised to play an increasingly important role in addressing pressing challenges in modern science.
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